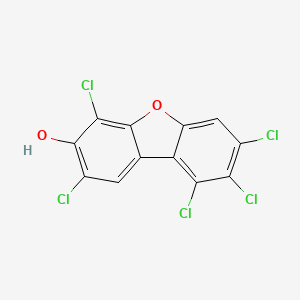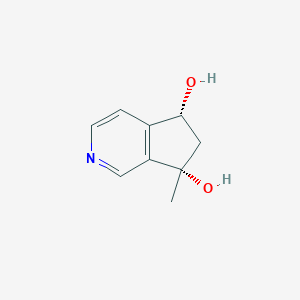
(R)-Fadrozole
Vue d'ensemble
Description
®-Fadrozole is a potent and selective aromatase inhibitor. Aromatase is an enzyme that converts androgens into estrogens, and inhibiting this enzyme can reduce estrogen levels in the body. This compound is primarily used in the treatment of estrogen-dependent conditions, such as certain types of breast cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fadrozole involves several steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring and the introduction of the chiral center. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of ®-Fadrozole is optimized for large-scale synthesis. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
®-Fadrozole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of ®-Fadrozole typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Fadrozole can lead to the formation of various oxidized derivatives, while reduction can lead to the formation of reduced derivatives with different functional groups.
Applications De Recherche Scientifique
®-Fadrozole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of aromatase inhibition and to develop new inhibitors with improved potency and selectivity.
Biology: It is used to study the role of estrogen in various biological processes and to investigate the effects of estrogen depletion on cellular function.
Medicine: It is used in the treatment of estrogen-dependent conditions, such as breast cancer, and in the development of new therapeutic strategies for these conditions.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control and analytical testing.
Mécanisme D'action
The mechanism of action of ®-Fadrozole involves the inhibition of the aromatase enzyme. Aromatase is responsible for the conversion of androgens into estrogens, and inhibiting this enzyme reduces estrogen levels in the body. The compound binds to the active site of the enzyme, preventing the conversion process and leading to decreased estrogen production. This mechanism is particularly important in the treatment of estrogen-dependent breast cancer, where reducing estrogen levels can slow the growth of cancer cells.
Comparaison Avec Des Composés Similaires
®-Fadrozole is unique among aromatase inhibitors due to its high selectivity and potency. Similar compounds include:
Anastrozole: Another potent aromatase inhibitor used in the treatment of breast cancer. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Letrozole: A non-steroidal aromatase inhibitor with a similar mechanism of action. It is also used in the treatment of breast cancer and has different pharmacokinetic properties compared to ®-Fadrozole.
Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme. It has a different mechanism of action compared to ®-Fadrozole and is used in the treatment of breast cancer.
Propriétés
Formule moléculaire |
C14H13N3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m1/s1 |
Clé InChI |
CLPFFLWZZBQMAO-CQSZACIVSA-N |
SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
SMILES isomérique |
C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
SMILES canonique |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
Synonymes |
CGS 020286A CGS 16949A CGS-020286A CGS-16949A CGS020286A CGS16949A FAD 286 FAD-286 FAD286 Fadrozole Fadrozole Hydrochloride Fadrozole Monohydrochloride Hydrochloride, Fadrozole Monohydrochloride, Fadrozole |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate](/img/structure/B1244535.png)








